molecular formula C18H16BrN3O4S2 B2981988 (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005715-78-5

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2981988
CAS No.: 1005715-78-5
M. Wt: 482.37
InChI Key: SBFNYPIIKAHNIP-UZYVYHOESA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemical probe designed for the potent and selective inhibition of Bromodomain and Extra-Terminal (BET) family proteins. These proteins are critical epigenetic readers that recognize acetylated lysine residues on histones and regulate the expression of genes involved in cell proliferation and inflammation . This compound acts as a acetyl-lysine mimetic, competitively displacing BET bromodomains from chromatin, thereby modulating transcriptional programs. Its core structure is derived from a benzothiazolone scaffold, optimized with a 5-bromothiophene moiety and an acetamido group to enhance binding affinity and selectivity. Primary research applications for this inhibitor are in oncology and immunology, where it is used to investigate the role of BET proteins in cancers such as leukemia, lymphoma, and solid tumors by suppressing the expression of key oncogenes like MYC . It serves as a valuable tool for dissecting BET-dependent signaling pathways and for evaluating the therapeutic potential of BET inhibition in preclinical models.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(5-bromothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S2/c1-3-26-16(24)9-22-12-5-4-11(20-10(2)23)8-14(12)28-18(22)21-17(25)13-6-7-15(19)27-13/h4-8H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFNYPIIKAHNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Bromothiophene Moiety: This step involves the coupling of the benzo[d]thiazole intermediate with 5-bromothiophene-2-carbonyl chloride under basic conditions.

    Acetamido Group Addition: The acetamido group is introduced via acylation of the amine group on the benzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives.

Biological Activity

(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure includes:

  • Benzothiazole moiety : Known for anticancer properties.
  • Acetamido group : Potentially enhances solubility and bioactivity.
  • Bromothiophene derivative : May contribute to unique pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431, A549, and H1299 cells. The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine demonstrated notable effects in reducing IL-6 and TNF-α levels, promoting apoptosis, and inducing cell cycle arrest at concentrations as low as 1 µM .

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Induces apoptosis, inhibits migration
B7A5492Cell cycle arrest
B7H12994Reduces inflammatory cytokines

Anti-inflammatory Effects

Compounds similar to (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have also been evaluated for anti-inflammatory properties. Studies have shown that certain benzothiazole derivatives can significantly lower the production of pro-inflammatory cytokines in vitro .

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell survival and apoptosis. For instance, the inhibition of key kinases involved in mitotic processes has been noted, suggesting that (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may similarly interfere with cancer cell division.

Case Studies

  • Cell Cycle Analysis : In a study involving a related compound, flow cytometry was used to assess the impact on the cell cycle. Results indicated a significant arrest in the G2-M phase, akin to effects observed with standard chemotherapeutics like Doxorubicin .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds structurally related to (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibited varying degrees of cytotoxicity against Hep3B liver cancer cells, with some derivatives showing IC50 values comparable to established anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 896276-63-4)
  • Key Features: Substitutions: 6-bromo on benzothiazole, 2-(methylsulfonyl)benzoyl imino group. Molecular Weight: 497.4 g/mol. Functional Groups: Bromine (electron-withdrawing), methylsulfonyl (polar, enhances metabolic stability).
  • The methylsulfonyl group increases polarity but may reduce membrane permeability relative to the bromothiophene in the target compound .
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
  • Key Features: Substitutions: Indol-3-yl group, cyanoacetate ester. Synthesis: Catalyst-free three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives .
  • Comparison: The indole group confers π-π stacking interactions, whereas the acetamido group in the target compound prioritizes hydrogen bonding. The cyano group may increase reactivity but reduce solubility compared to the acetamido substituent.
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate (CAS 895447-12-8)
  • Key Features: Substitutions: Dihydrodioxine rings fused to benzothiazole. Molecular Weight: Not explicitly stated but likely higher due to the fused dioxane system.
  • Comparison :
    • The dioxane rings increase rigidity and reduce conformational flexibility compared to the bromothiophene in the target compound.
    • Enhanced lipophilicity may limit aqueous solubility relative to the acetamido-containing target molecule .

Functional and Pharmacological Comparisons

Electronic and Steric Effects
  • Bromothiophene vs. Methylsulfonyl Benzoyl :
    • The bromothiophene in the target compound provides moderate electron-withdrawing effects and halogen-bonding capabilities, whereas the methylsulfonyl group in CAS 896276-63-4 is strongly electron-withdrawing and polar .
  • Acetamido vs. Cyano or Bromo: The acetamido group improves solubility and target engagement via hydrogen bonding, contrasting with the cyano group’s metabolic instability or bromo’s inertness .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazol-3-yl 6-acetamido, 5-bromothiophene-2-carbonyl ~495 (estimated) Enhanced H-bonding, halogen bonding
CAS 896276-63-4 Benzo[d]thiazol-3-yl 6-bromo, 2-(methylsulfonyl)benzoyl 497.4 High polarity, metabolic stability
Ethyl 2-(2-(1H-indol-3-yl)...acetate Benzo[d]thiazol-3-yl Indol-3-yl, cyanoacetate ~420 (estimated) π-π stacking, moderate reactivity
CAS 895447-12-8 Benzo[1,2-d]thiazole Dihydrodioxine rings ~520 (estimated) Rigid structure, high lipophilicity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The compound can be synthesized via condensation reactions involving 2-aminothiophenol derivatives. A direct approach involves reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine to form the benzothiazole core . For the imino linkage, 5-bromothiophene-2-carbonyl chloride can be coupled to the acetamido-substituted benzothiazole intermediate under anhydrous conditions (e.g., DMF as solvent, with a base like triethylamine). Ensure rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the (Z)-isomer .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C) to verify regiochemistry and stereochemistry. Key signals include:

  • The ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂ in ¹H NMR; δ ~14 ppm and ~60–70 ppm in ¹³C NMR).
  • The (Z)-imino group (characteristic downfield shift for the thiophene carbonyl carbon, δ ~165–170 ppm in ¹³C NMR).
  • Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak matching the exact mass .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the (Z)-isomer over the (E)-isomer?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) favor imine tautomerization due to their high dielectric constants.
  • Temperature control : Lower temperatures (0–5°C) during the coupling step reduce thermal isomerization.
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state of the (Z)-configuration .
  • Monitor reaction progress via TLC or HPLC with a chiral stationary phase to track isomer ratios .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Structural validation : Re-examine NMR and X-ray crystallography data to confirm substituent positions and rule out impurities .
  • Dose-response studies : Perform IC₅₀ assays across multiple concentrations to account for non-linear activity trends.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to correlate steric/electronic effects of the 5-bromothiophene moiety with target binding (e.g., enzyme active sites) .

Q. How can derivatives of this compound be designed to improve fluorescence properties for sensor applications?

  • Methodology :

  • Substituent modulation : Introduce electron-donating groups (e.g., -OCH₃) at the benzothiazole 6-position to redshift emission wavelengths.
  • Conjugation extension : Replace the ethyl ester with a cyanoacetate group to enhance π-conjugation, as demonstrated in analogous benzothiazole-based fluorophores .
  • Validate using UV-Vis and fluorescence spectroscopy in solvents of varying polarity to assess solvatochromism .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous media during in vitro assays?

  • Approach :

  • Prodrug design : Convert the ethyl ester to a water-soluble carboxylate salt via saponification (NaOH/EtOH, followed by acidification).
  • Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Q. What analytical techniques differentiate between degradation products and synthetic intermediates?

  • Approach :

  • LC-MS/MS : Pair liquid chromatography with tandem mass spectrometry to identify fragments (e.g., loss of the 5-bromothiophene moiety, m/z ~215).
  • Stability studies : Conduct accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and compare chromatograms with synthetic intermediates .

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